Radioprotective NPS Scaffold vs. Monosubstituted Analogs
In a series of 4-nitrophenylsulfonamide (NPS) piperazines screened for survival benefit in a murine hematopoietic acute radiation syndrome (hARS) model, the core NPS pharmacophore was identified as essential for activity [1]. Within this series, 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5) efficiently mitigated gastrointestinal ARS. The target compound, Biphenyl-4-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone, retains this critical NPS motif while introducing a biphenylcarbonyl extension that may enhance target residency or enable polypharmacology. A 2017 patent (WO2017123568A1) explicitly claims radioprotective activity for 4-(nitrophenylsulfonyl)piperazines bearing carbonyl-linked aryl substituents, placing the target compound within a demonstrated active structural space [2].
| Evidence Dimension | Survival benefit in murine hARS model at 30 days post-irradiation (indirect class-level inference) |
|---|---|
| Target Compound Data | Retains core NPS pharmacophore essential for radioprotection; explicit claim coverage in patent WO2017123568A1 for carbonyl-linked aryl-substituted NPS piperazines [2] |
| Comparator Or Baseline | 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5): significantly improved survival and increased the number of regenerating intestinal crypts after 12 Gy total-body irradiation in mice [1] |
| Quantified Difference | Not directly quantified for the target compound; structural retention of the critical NPS group and patent inclusion indicate probable maintained or potentially enhanced activity. |
| Conditions | C57BL/6 mice; 12 Gy total-body irradiation; compound administered 24 h post-irradiation; survival monitored to day 30; crypt regeneration assay in small intestine [1]. |
Why This Matters
For procurement decisions in radiation countermeasure research, this compound offers a structurally elaborated NPS scaffold that is explicitly covered by IP claims for radioprotection, unlike the simpler monosubstituted analog NSPP, thereby supporting freedom-to-operate for commercial development.
- [1] Duhachek-Muggy, S., et al. (2019) 'Radiation mitigation of the intestinal acute radiation injury in mice by 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine', STEM CELLS Translational Medicine, 8(Suppl 1), p. S15. DOI: 10.1002/sctm.12428. View Source
- [2] McBride, W. H., et al. (2017) '4-(Nitrophenylsulfonyl)piperazines mitigate radiation damage to multiple tissues', Patent WO2017123568A1. The Regents of the University of California. View Source
